molecular formula C19H15BrN2O4 B278293 N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide

N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide

Cat. No. B278293
M. Wt: 415.2 g/mol
InChI Key: XBBOFWPINARSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was initially developed as an anti-tumor agent. It was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Since then, it has been extensively studied for its potential therapeutic applications in various other cancers.

Mechanism of Action

N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide 43-9006 exerts its anti-tumor effects by inhibiting the activity of several kinases involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT. By targeting these kinases, this compound 43-9006 disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and physiological effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and modulate the activity of immune cells. These effects suggest that this compound 43-9006 may have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide 43-9006 for laboratory experiments is its specificity for multiple signaling pathways involved in tumor growth and angiogenesis. This allows researchers to investigate the effects of this compound 43-9006 on specific signaling pathways and to determine the mechanisms underlying its anti-tumor effects. However, one limitation of this compound 43-9006 is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide 43-9006. One area of interest is the investigation of its potential therapeutic applications in other diseases, such as inflammatory and autoimmune disorders. Another area of interest is the development of novel this compound 43-9006 derivatives with improved pharmacokinetic and pharmacodynamic properties. Finally, the combination of this compound 43-9006 with other anti-cancer agents is an area of active research, with the goal of improving its efficacy and reducing potential toxicities.

Synthesis Methods

The synthesis of N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide 43-9006 involves a series of chemical reactions starting with the condensation of 4-methoxyaniline with 3-bromobenzoyl chloride to form N-(3-bromobenzoyl)-4-methoxyaniline. This intermediate is then subjected to further reactions, including cyclization with furfurylamine and subsequent acylation with acetic anhydride, to yield the final product, this compound.

Scientific Research Applications

N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide 43-9006 has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in tumor progression, including the RAF/MEK/ERK pathway, the VEGF pathway, and the PDGF pathway. In addition to its anti-tumor effects, this compound 43-9006 has also been investigated for its potential therapeutic applications in other diseases, such as psoriasis, rheumatoid arthritis, and diabetic nephropathy.

properties

Molecular Formula

C19H15BrN2O4

Molecular Weight

415.2 g/mol

IUPAC Name

N-[3-[(3-bromobenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C19H15BrN2O4/c1-25-16-8-7-14(21-19(24)17-6-3-9-26-17)11-15(16)22-18(23)12-4-2-5-13(20)10-12/h2-11H,1H3,(H,21,24)(H,22,23)

InChI Key

XBBOFWPINARSRB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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